molecular formula C12H22O11 B12408203 D-(+)-Trehalose-d4

D-(+)-Trehalose-d4

Cat. No.: B12408203
M. Wt: 346.32 g/mol
InChI Key: HDTRYLNUVZCQOY-LTVWJWJOSA-N
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Description

D-(+)-Trehalose-d4 is a deuterated form of trehalose, a disaccharide composed of two glucose molecules. The “d4” indicates that four hydrogen atoms in the trehalose molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and the stability of trehalose under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-(+)-Trehalose-d4 typically involves the enzymatic conversion of glucose to trehalose, followed by the selective deuteration of the hydrogen atoms. The process begins with the enzymatic reaction using trehalose synthase, which catalyzes the formation of trehalose from glucose. The deuteration step involves the use of deuterium oxide (D2O) as a solvent, where the hydrogen atoms are replaced with deuterium under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows a similar pathway but on a larger scale. The process involves the fermentation of glucose using genetically engineered microorganisms that express trehalose synthase. The resulting trehalose is then subjected to deuteration using deuterium oxide in large reactors. The final product is purified through crystallization and filtration processes to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

D-(+)-Trehalose-d4 undergoes various chemical reactions, including:

    Oxidation: Trehalose can be oxidized to form trehalose-6-phosphate.

    Reduction: Reduction reactions can convert trehalose to its corresponding alcohols.

    Substitution: Deuterium atoms in this compound can be substituted with other isotopes or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve the use of catalysts and specific solvents to facilitate the exchange of deuterium atoms.

Major Products

The major products formed from these reactions include trehalose derivatives such as trehalose-6-phosphate, trehalose alcohols, and various substituted trehalose compounds.

Scientific Research Applications

D-(+)-Trehalose-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways of trehalose metabolism.

    Biology: Helps in studying the role of trehalose in stress responses and its protective effects on proteins and cellular structures.

    Medicine: Investigated for its potential in treating neurodegenerative diseases due to its ability to stabilize proteins and prevent aggregation.

    Industry: Used in the food and pharmaceutical industries as a stabilizer and preservative due to its non-reducing nature and high stability.

Mechanism of Action

The mechanism of action of D-(+)-Trehalose-d4 involves its interaction with cellular components to stabilize proteins and membranes. Trehalose forms hydrogen bonds with proteins, preventing their denaturation and aggregation. It also interacts with lipid bilayers, enhancing membrane stability under stress conditions. The deuterium atoms in this compound provide additional stability, making it a valuable tool in studying the effects of trehalose in various biological systems.

Comparison with Similar Compounds

Similar Compounds

    D-(+)-Trehalose: The non-deuterated form of trehalose.

    Maltose: Another disaccharide composed of two glucose molecules but with a different glycosidic linkage.

    Sucrose: A disaccharide composed of glucose and fructose.

Uniqueness

D-(+)-Trehalose-d4 is unique due to its deuterium content, which provides enhanced stability and allows for detailed metabolic studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This makes it particularly valuable in research applications where understanding the precise metabolic pathways and stability of trehalose is crucial.

Properties

Molecular Formula

C12H22O11

Molecular Weight

346.32 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1/i1D2,2D2

InChI Key

HDTRYLNUVZCQOY-LTVWJWJOSA-N

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C([2H])([2H])O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Origin of Product

United States

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